2,4,5-Trihydroxybenzoic acid
CAS No.: 610-90-2
Cat. No.: VC3828602
Molecular Formula: C7H6O5
Molecular Weight: 170.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 610-90-2 |
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Molecular Formula | C7H6O5 |
Molecular Weight | 170.12 g/mol |
IUPAC Name | 2,4,5-trihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) |
Standard InChI Key | GPDXFYPVHRESMA-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1O)O)O)C(=O)O |
Canonical SMILES | C1=C(C(=CC(=C1O)O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2,4,5-Trihydroxybenzoic acid belongs to the hydroxybenzoic acid class, featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 2, 4, and 5 (Figure 1). Its IUPAC name is 2,4,5-trihydroxybenzoic acid, and its SMILES notation is C1=C(C(=CC(=C1O)O)O)C(=O)O
. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 170.12 g/mol | |
Density | 1.749 g/cm³ | |
Boiling point | 493.3°C at 760 mmHg | |
Flash point | 266.3°C | |
LogP (octanol-water) | 0.5016 |
The compound’s planar structure facilitates hydrogen bonding and π-π interactions, which influence its solubility and reactivity .
Spectroscopic Identification
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NMR: The proton NMR spectrum reveals three distinct hydroxyl proton signals (δ 9–12 ppm) and aromatic protons at δ 6.2–7.1 ppm .
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MS: ESI-MS shows a deprotonated molecular ion [M-H]⁻ at m/z 169.0132, with fragmentation peaks at m/z 125 (loss of CO₂) and 97 (further dehydration) .
Natural Occurrence and Biosynthesis
Plant Sources
2,4,5-Trihydroxybenzoic acid is a secondary metabolite identified in several plant species:
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Moraceae family: Isolated from the stem bark of Ficus glumosa .
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Other species: Detected in Ficus microcarpa and Ficus sansibarica as part of defensive phenolic mixtures .
Biosynthetic Pathways
While its exact biosynthetic route remains uncharacterized, proposed pathways involve:
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Shikimate pathway: Derivation from chorismic acid via decarboxylation and hydroxylation .
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Degradation of flavonoids: Microbial metabolism of flavonoid precursors in the colon, analogous to the production of 2,4,6-trihydroxybenzoic acid .
Synthesis and Chemical Modifications
Laboratory Synthesis
Reported synthetic methods include:
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Electrochemical oxidation: Anodic oxidation of 2,4-dihydroxybenzoic acid yields 2,4,5-trihydroxybenzoic acid as a minor byproduct .
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Hydrolysis of glycosides: Enzymatic cleavage of glycosylated precursors from plant extracts .
Derivatives and Analogues
Structural analogues such as 2,4,5-trimethoxybenzoic acid (CAS 490-64-2) have been synthesized for comparative bioactivity studies . Methylation of hydroxyl groups reduces polarity, enhancing membrane permeability but diminishing CDK inhibitory activity .
Biological Activities and Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition
2,4,5-Trihydroxybenzoic acid exhibits dose-dependent inhibition of CDK1, CDK2, and CDK4, with IC₅₀ values ranging from 262 μM (CDK2) to 580 μM (CDK1) . Molecular docking studies suggest interactions with:
Anti-Proliferative Effects
In colon cancer cell lines (e.g., HCT-116), the compound upregulates CDK inhibitors p21Cip1 and p27Kip1, inducing G₁ cell cycle arrest . Efficacy depends on the monocarboxylate transporter SLC5A8 for cellular uptake .
Antioxidant and Anti-Inflammatory Properties
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ROS scavenging: Neutralizes superoxide and hydroxyl radicals via electron donation .
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COX-2 inhibition: Suppresses prostaglandin E₂ synthesis in macrophage models, though less potently than gallic acid .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
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HPLC-DAD: Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid (retention time: 8.2 min) .
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UHPLC-Q-Orbitrap MS: Accurate mass measurement (<3 ppm error) for quantification in plant extracts .
Spectroscopic Methods
Comparative Analysis with Related Hydroxybenzoic Acids
Compound | CDK Inhibition (IC₅₀) | Antioxidant (ORAC, μM TE) | Natural Source |
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2,4,5-Trihydroxybenzoic acid | 262–580 μM | 3.2 ± 0.4 | Ficus glumosa |
Gallic acid | >1 mM | 12.5 ± 1.1 | Oak bark, tea leaves |
2,4,6-Trihydroxybenzoic acid | 403–580 μM | 2.8 ± 0.3 | Onion, microbial metabolites |
Future Research Directions
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Structural optimization: Design of prodrugs to improve bioavailability.
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Mechanistic studies: Elucidation of off-target effects and crosstalk with apoptotic pathways.
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Clinical translation: Phase I trials to establish safety and dosing regimens.
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